(2,4-Dimethylphenyl)methanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

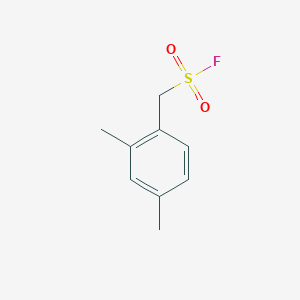

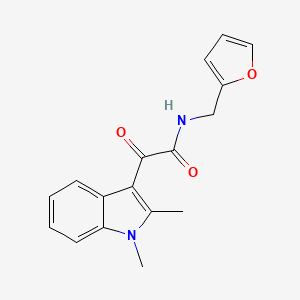

“(2,4-Dimethylphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2172006-39-0 . It has a molecular weight of 202.25 .

Molecular Structure Analysis

The molecular formula of “(2,4-Dimethylphenyl)methanesulfonyl fluoride” is C9H11FO2S . The InChI Code is 1S/C9H11FO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis

“(2,4-Dimethylphenyl)methanesulfonyl fluoride” is a powder . It is shipped with an ice pack to maintain its stability .Scientific Research Applications

Electrophilic Addition and Sulfonylation Reactions

One application involves the electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds, leading to the synthesis of β-fluoroalkyl-methylthioethers. This process demonstrates the compound's utility in creating structurally diverse molecules through addition reactions (Haufe et al., 1988).

Enzyme Inhibition Studies

Methanesulfonyl fluoride acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, illustrating its potential in biochemical research, particularly in studying enzyme mechanisms and inhibitor design (Kitz & Wilson, 1963).

Synthesis of Sulfonyl Fluorides

Research has also focused on the transformation of aromatic aldehydes into β-arylethenesulfonyl fluorides using methanedisulfonyl fluoride. This showcases the role of sulfonyl fluorides in facilitating SuFEx "click" chemistry, a valuable tool in synthetic organic chemistry (Tryniszewski et al., 2022).

Fluorination Reactions

The compound has been used in fluorination reactions, where its incorporation into organic molecules significantly impacts the molecules' chemical properties. An example includes the synthesis of fluoroalkyl methyl thioethers by formal addition of methanesulfenyl fluoride to alkenes (Haufe et al., 1992).

Environmental and Biological Applications

Beyond synthetic chemistry, methanesulfonyl fluoride and its derivatives have been studied for their interactions with enzymes, such as the sulfonylation of acetylcholinesterase by methanesulfonates. This process has implications for understanding the biochemical pathways and mechanisms of enzyme inhibition (Greenspan & Wilson, 1970).

Safety and Hazards

properties

IUPAC Name |

(2,4-dimethylphenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSPLWJVIMSMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CS(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethylphenyl)methanesulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)

![N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2833119.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2833120.png)